molecular formula C16H10ClFO2S B12564402 Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- CAS No. 183873-75-8

Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B12564402
CAS No.: 183873-75-8
M. Wt: 320.8 g/mol
InChI Key: SQRSIVXYWMQTKB-UHFFFAOYSA-N
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Description

Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is a complex organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and a sulfonyl group attached to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of naphthalene with chlorinating agents to introduce the chlorine atom at the desired positionThe fluorophenyl group is then attached using appropriate coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by coupling reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to further functionalization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its ability to form stable complexes with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

183873-75-8

Molecular Formula

C16H10ClFO2S

Molecular Weight

320.8 g/mol

IUPAC Name

1-chloro-4-(4-fluorophenyl)sulfonylnaphthalene

InChI

InChI=1S/C16H10ClFO2S/c17-15-9-10-16(14-4-2-1-3-13(14)15)21(19,20)12-7-5-11(18)6-8-12/h1-10H

InChI Key

SQRSIVXYWMQTKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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